Fluphénazine S,S-dioxyde

Vue d'ensemble

Description

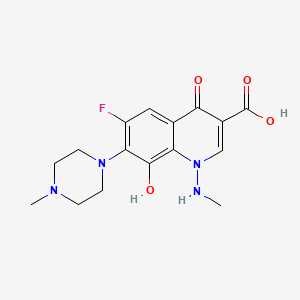

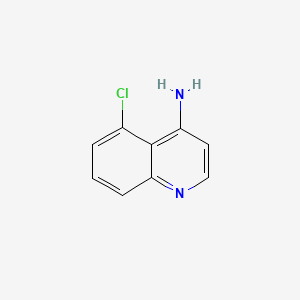

Fluphenazine S,S-dioxide is a derivative of fluphenazine, a phenothiazine antipsychotic medication Fluphenazine is primarily used in the treatment of chronic psychoses such as schizophrenia

Applications De Recherche Scientifique

Fluphenazine S,S-dioxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions of phenothiazines.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Mécanisme D'action

Target of Action

Fluphenazine S,S-dioxide primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

Fluphenazine S,S-dioxide acts as an antagonist to the dopaminergic D1 and D2 receptors . It blocks these postsynaptic receptors, thereby inhibiting the action of dopamine, a neurotransmitter that plays a significant role in the functioning of the central nervous system . This blockage depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by Fluphenazine S,S-dioxide is the dopaminergic pathway . By blocking the D1 and D2 receptors, Fluphenazine S,S-dioxide disrupts the normal functioning of this pathway, leading to various downstream effects such as altered basal metabolism, body temperature, wakefulness, and vasomotor tone .

Pharmacokinetics

The pharmacokinetics of Fluphenazine S,S-dioxide, like other phenothiazines, involves absorption, distribution, metabolism, and excretion (ADME). For the related compound Fluphenazine, the bioavailability is reported to be low when administered orally . The metabolism of Fluphenazine is unclear , and it is excreted via urine and feces .

Result of Action

The molecular and cellular effects of Fluphenazine S,S-dioxide’s action primarily involve the disruption of normal dopaminergic signaling in the brain . This disruption can lead to a variety of effects, depending on the specific brain regions involved. For instance, in the treatment of psychotic disorders, the blockage of D2 receptors in the mesolimbic pathway can help reduce positive symptoms such as hallucinations and delusions .

Safety and Hazards

Fluphenazine can cause some serious side effects, particularly movement disorders, and is known to lower people’s mood . It is not approved for use in older adults with dementia-related psychosis . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible .

Analyse Biochimique

Biochemical Properties

Fluphenazine S,S-dioxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It blocks these postsynaptic mesolimbic receptors, depressing the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine S,S-dioxide’s effects on cells are likely similar to those of Fluphenazine. It is known to affect various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fluphenazine S,S-dioxide is not entirely clear but is believed to be related to its ability to block dopamine receptors . This blocking action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .

Temporal Effects in Laboratory Settings

It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Dosage Effects in Animal Models

In animal models, the effects of Fluphenazine S,S-dioxide are likely to vary with different dosages. For instance, horses seem to be more sensitive to Fluphenazine on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans .

Metabolic Pathways

Fluphenazine is known to interact with the cytochrome P450 pathways .

Transport and Distribution

It is known that Fluphenazine and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Subcellular Localization

Given its biochemical properties and interactions, it is likely to be found in areas of the cell where its target receptors, the dopaminergic D1 and D2 receptors, are located .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fluphenazine S,S-dioxide typically involves the oxidation of fluphenazine. One common method is the use of Rozen’s reagent (HOF·CH3CN), which selectively oxidizes the sulfur atoms in the phenothiazine ring to form the S,S-dioxide derivative . The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the compound.

Industrial Production Methods

Industrial production of Fluphenazine S,S-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Fluphenazine S,S-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can revert the S,S-dioxide to the parent fluphenazine compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Rozen’s reagent and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Fluphenazine.

Substitution: Various substituted phenothiazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluphenazine: The parent compound, used primarily as an antipsychotic medication.

Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.

Perphenazine: A phenothiazine antipsychotic with similar potency and applications.

Uniqueness

Fluphenazine S,S-dioxide is unique due to its specific oxidation state, which imparts different chemical and biological properties compared to its parent compound and other phenothiazines

Propriétés

IUPAC Name |

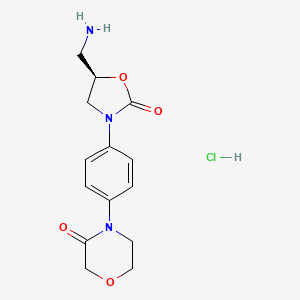

2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRRWTIXBRORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123531 | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-79-5 | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)